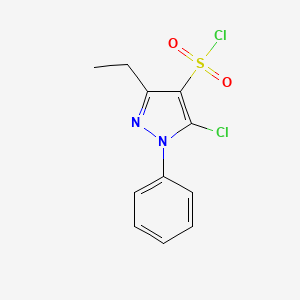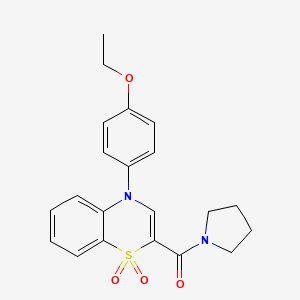
4-Benzyl-5-((3,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyl-5-((3,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of 1,2,4-triazole derivatives and has shown promising results in various studies related to its synthesis, mechanism of action, and physiological effects.
Wissenschaftliche Forschungsanwendungen
The potential applications of 4-Benzyl-5-((3,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol in scientific research are diverse. This compound has been extensively studied for its anticancer properties and has shown promising results in inhibiting the growth of various cancer cells. It has also been studied for its antimicrobial properties and has shown potential in the treatment of bacterial and fungal infections. Additionally, this compound has shown neuroprotective effects and has been studied for its potential in the treatment of neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of 4-Benzyl-5-((3,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is not fully understood. However, several studies have suggested that this compound acts by inhibiting specific enzymes and proteins in cells. It has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and transcription. It has also been shown to inhibit the activity of various proteins involved in cell signaling pathways, which play a crucial role in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Benzyl-5-((3,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol are diverse and depend on the specific application. In cancer cells, this compound has been shown to induce apoptosis, which is a process of programmed cell death. It has also been shown to inhibit cell proliferation and migration, which are essential for cancer cell growth and metastasis. In bacterial and fungal cells, this compound has been shown to disrupt the cell membrane and inhibit cell growth. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Benzyl-5-((3,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol in lab experiments are its potential applications in various fields of research, including cancer, microbiology, and neurology. This compound has shown promising results in several studies and has the potential to be developed into a therapeutic agent. However, the limitations of using this compound in lab experiments include its complex synthesis method, low yield, and limited availability. Additionally, the mechanism of action of this compound is not fully understood, which makes it challenging to optimize its use in lab experiments.
Zukünftige Richtungen
The future directions for research on 4-Benzyl-5-((3,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol are diverse and include several areas of investigation. One area of research is to optimize the synthesis method of this compound to increase its yield and purity. Another area of research is to study the mechanism of action of this compound in more detail to identify specific targets for its use in therapeutic applications. Additionally, further studies are needed to investigate the potential of this compound in the treatment of other diseases, such as viral infections and autoimmune disorders. Finally, the development of novel derivatives of this compound may lead to the discovery of more potent and selective therapeutic agents.
Synthesemethoden
The synthesis of 4-Benzyl-5-((3,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a multi-step process that involves the reaction of various chemical reagents. The synthesis method has been described in detail in several research papers, and it involves the reaction of 4-benzyl-4H-1,2,4-triazole-3-thiol with 3,4,5-trimethoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product. The yield of the product depends on the reaction conditions and the purity of the reagents used.
Eigenschaften
IUPAC Name |
4-benzyl-3-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-24-15-9-14(10-16(25-2)17(15)26-3)11-20-18-21-22-19(27)23(18)12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,22,27)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQBBVFVBVATIT-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NC2=NNC(=S)N2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/C2=NNC(=S)N2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1-Phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2892429.png)





![(3beta)-[6-[[(2S)-2-amino-(5alpha)-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexanoate],cholestan-3-ol,bis(2,2,2-trifluoroacetate)](/img/structure/B2892435.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2892437.png)

![[4-(6-Aminoquinazolin-4-yl)morpholin-2-yl]methanol](/img/structure/B2892439.png)
![2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2892441.png)